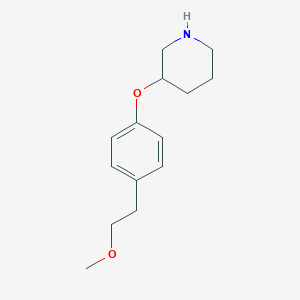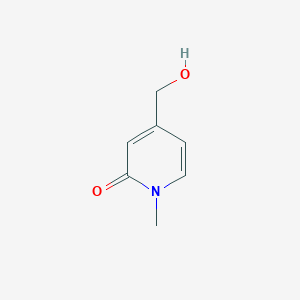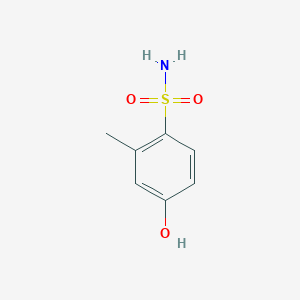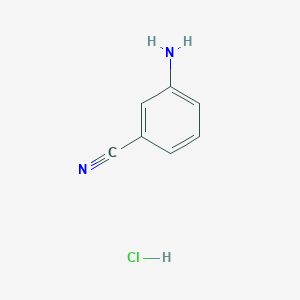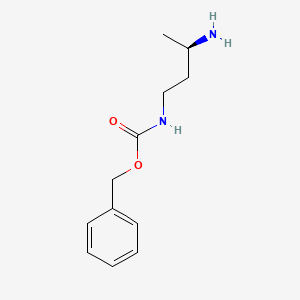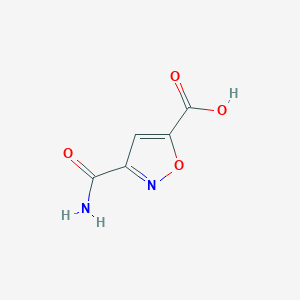
3-Carbamoyl-1,2-oxazole-5-carboxylic acid
Descripción general
Descripción
3-Carbamoyl-1,2-oxazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazoles, including 3-Carbamoyl-1,2-oxazole-5-carboxylic acid, involves several methods. One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles . Another method involves the direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis
The molecular structure of 3-Carbamoyl-1,2-oxazole-5-carboxylic acid consists of a five-membered oxazole ring with a carbamoyl group at the 3-position and a carboxylic acid group at the 5-position.Chemical Reactions Analysis
Oxazoles, including 3-Carbamoyl-1,2-oxazole-5-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in direct arylation and alkenylation reactions . They can also undergo decarboxylative cross-coupling reactions with aryl halides .Physical And Chemical Properties Analysis
3-Carbamoyl-1,2-oxazole-5-carboxylic acid is a stable compound with a molecular weight of 156.1 g/mol. More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the retrieved sources.Aplicaciones Científicas De Investigación
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles and its derivatives are a part of a number of medicinal compounds . They have been found to possess various biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity and antioxidant etc.
For example, 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid were synthesized and assessed as transthyretin (TTR) amyloid fibril inhibitors .
Antibacterial Activity
Oxazole derivatives have been found to exhibit antibacterial activity. They can inhibit the growth of bacteria and are used in the development of new antibacterial drugs .
Antifungal Activity
Some oxazole derivatives have shown antifungal properties. They can prevent the growth of fungi and are used in the treatment of fungal infections .
Anti-inflammatory Activity
Oxazole derivatives can also exhibit anti-inflammatory activity. They can reduce inflammation and are used in the treatment of various inflammatory diseases .
Antiviral Activity
Certain oxazole derivatives have antiviral properties. They can inhibit the replication of viruses and are used in the development of antiviral drugs .
Antitubercular Activity
Some oxazole derivatives have shown antitubercular activity. They can inhibit the growth of Mycobacterium tuberculosis and are used in the treatment of tuberculosis .
Anticancer Activity
Oxazole derivatives can also exhibit anticancer activity. They can inhibit the growth of cancer cells and are used in the development of anticancer drugs .
Safety And Hazards
Propiedades
IUPAC Name |
3-carbamoyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c6-4(8)2-1-3(5(9)10)11-7-2/h1H,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECCPWTUSABFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665605 | |
| Record name | 3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |
CAS RN |
251912-77-3 | |
| Record name | 3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1451486.png)
![3-{[(3-Nitrobenzyl)oxy]methyl}piperidine](/img/structure/B1451487.png)
![benzyl N-[(2R)-4-aminobutan-2-yl]carbamate](/img/structure/B1451490.png)
